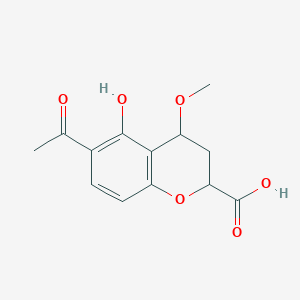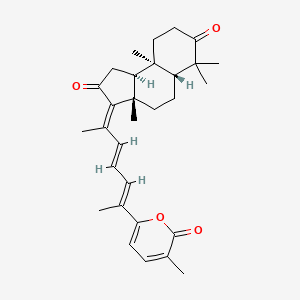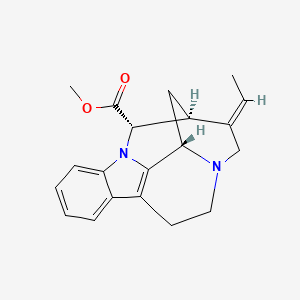
16,17-Epoxypregnenolone Acetate
Overview
Description
16,17-Epoxypregnenolone Acetate: is a steroid ester with the molecular formula C23H32O4 and a molecular weight of 372.51 g/mol . It is a derivative of pregnenolone, featuring an epoxy group at the 16 and 17 positions and an acetate group at the 3 position. This compound is known for its potential anti-oxidative and anti-dyslipidemic effects .
Mechanism of Action
Target of Action
It is known that this compound can be produced by burkholderia cepacia se-1 .
Biochemical Pathways
16,17-Epoxypregnenolone Acetate has been found to inhibit c-Jun N-terminal kinase (JNK) phosphorylation . This suggests that it may play a role in the JNK signaling pathway, which is involved in a variety of cellular processes, including inflammation, apoptosis, and cell survival.
Pharmacokinetics
The compound has a molecular weight of 372.51 and is typically stored at -20°C .
Result of Action
This compound is used in the synthesis of pregnane derivatives, which display potential anti-oxidative and anti-dyslipidemic effects .
Action Environment
It is known that the compound is typically stored at -20°c, suggesting that temperature may play a role in its stability .
Biochemical Analysis
Biochemical Properties
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pregnane derivatives. It interacts with various enzymes and proteins, including those involved in oxidative stress and lipid metabolism. The compound’s interaction with these biomolecules helps in reducing oxidative damage and regulating lipid levels in the body .
Cellular Effects
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cell function and survival. The compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and lipid metabolism .
Molecular Mechanism
The molecular mechanism of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor or activator, depending on the context, and influences gene expression by modulating transcription factors. These interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and regulating lipid levels. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is involved in several metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors that play a role in these pathways, thereby influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 16alpha,17alpha-Epoxy-20-oxopregn-5-en-3beta-yl acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone Acetate can be synthesized through several steps starting from diosgenin. The process involves oxidation, hydrolysis, elimination, and epoxidation . The key steps include:
Oxidation: Diosgenin is oxidized to form a ketone.
Hydrolysis: The ketone undergoes hydrolysis to form a diol.
Elimination: The diol is subjected to elimination to form an alkene.
Epoxidation: The alkene is epoxidized to form the epoxy group at the 16 and 17 positions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 16,17-Epoxypregnenolone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Products with additional hydroxyl or carbonyl groups.
Reduction: Products with reduced epoxy or acetate groups.
Substitution: Products with new functional groups replacing the acetate group.
Scientific Research Applications
Chemistry: 16,17-Epoxypregnenolone Acetate is used in the synthesis of various pregnane derivatives, which are important intermediates in the production of steroids and other bioactive compounds .
Biology: In biological research, this compound is studied for its potential anti-oxidative properties, which may have implications in reducing oxidative stress in cells .
Medicine: The anti-dyslipidemic effects of this compound make it a candidate for research in treating conditions related to lipid metabolism disorders .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroid-based drugs and other therapeutic agents .
Comparison with Similar Compounds
Pregnenolone Acetate: Similar structure but lacks the epoxy group at the 16 and 17 positions.
Medroxyprogesterone Acetate: A synthetic derivative of progesterone with different functional groups.
Chlormadinone Acetate: Another steroid ester with distinct pharmacological properties.
Uniqueness: 16,17-Epoxypregnenolone Acetate is unique due to its epoxy group at the 16 and 17 positions, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVTBXOGJMZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955750 | |
| Record name | 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-81-9 | |
| Record name | NSC21455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20-Oxo-16,17-epoxypregn-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)







![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)




